molecular formula C18H24N4O3 B5642825 4-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(3-pyridinylmethyl)-2-pyrrolidinone

4-[(4-acetyl-1,4-diazepan-1-yl)carbonyl]-1-(3-pyridinylmethyl)-2-pyrrolidinone

Cat. No. B5642825
M. Wt: 344.4 g/mol
InChI Key: HQNNBYZTCSCEDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions and intermediate formations. For instance, 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones were synthesized through the reaction of 2,3-diaminopyridines with ethyl aroylacetates. X-ray crystal structure analysis and NMR spectroscopy are crucial for confirming the molecular structure of these compounds (Alonso et al., 2020). Similarly, 4-halogenated 2(1H)-pyridinones were synthesized using a domino reaction involving alpha-acetyl-alpha-carbamoyl ketene dithioacetals with Vilsmeier reagents, demonstrating the versatility of synthetic approaches in creating these complex molecules (Chen et al., 2007).

Molecular Structure Analysis

The structural complexity of these compounds often involves non-planar conformations due to the presence of multiple ring systems. X-ray crystallography reveals asymmetric units constituted by non-planar molecules, highlighting the conformational diversity inherent in these structures (Alonso et al., 2020).

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including regiospecific synthesis and structural modifications. The reactivity is often explored through reactions with ethyl aroylacetates, Vilsmeier reagents, and other chemical entities, leading to the formation of new compounds with potentially unique properties (Alonso et al., 2020); (Chen et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular conformation and the presence of various functional groups. Techniques like X-ray crystallography and NMR spectroscopy provide insights into the physical characteristics of these molecules (Alonso et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are dictated by the molecular structure. The presence of heteroatoms, ring systems, and functional groups plays a crucial role in determining the chemical behavior of these compounds (Alonso et al., 2020); (Chen et al., 2007).

properties

IUPAC Name

4-(4-acetyl-1,4-diazepane-1-carbonyl)-1-(pyridin-3-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-14(23)20-6-3-7-21(9-8-20)18(25)16-10-17(24)22(13-16)12-15-4-2-5-19-11-15/h2,4-5,11,16H,3,6-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNNBYZTCSCEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)C2CC(=O)N(C2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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